molecular formula C8H12Cl2N2 B1465082 Indolin-7-amine dihydrochloride CAS No. 2759-13-9

Indolin-7-amine dihydrochloride

Cat. No. B1465082
CAS RN: 2759-13-9
M. Wt: 207.1 g/mol
InChI Key: TXBFQFSIHMJRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolin-7-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 and a molecular weight of 207.1 . It is also known by its CAS Number: 2759-13-9 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2.2ClH/c9-7-1-2-8-6 (5-7)3-4-10-8;;/h1-2,5,10H,3-4,9H2;2*1H . This indicates the presence of two chlorine atoms, one nitrogen atom, and an indoline core in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, indole derivatives, which include indolines, are known to undergo a variety of reactions . These reactions often involve electrophilic substitution due to the excessive π-electrons delocalization .

Scientific Research Applications

Synthesis and Binding Properties

  • Indole-7-amine has been investigated as an alternative to aniline for constructing amide-based anion receptors. The introduction of indolamine enhances anion binding significantly, showcasing the potential for developing more effective anion receptors (Zieliński, Dydio, & Jurczak, 2008).

Catalyzed Reactions for Synthesis

  • Iridium(III)-catalyzed and Rh(III)-catalyzed C-7 selective C–H amidation and amination of indolines have been reported, offering a mild, environmentally benign, and scalable method for the synthesis of 7-aminoindolines. These processes exhibit good functional group tolerance and are performed under mild conditions, highlighting their utility in synthetic chemistry for producing indoline derivatives efficiently (Hou et al., 2015); (Li et al., 2017).

Anti-Proliferative Activity

  • A study on the synthesis and anti-proliferative activity of biphenyl derived 5-substituted-indolin-2-ones revealed that certain compounds exhibit potent anti-proliferative activity against a panel of 60 human cancer cell lines. This finding suggests the potential therapeutic applications of indolin-7-amine derivatives in cancer treatment (Meti et al., 2017).

Chemical Transformations and Applications

  • Various studies have explored the synthesis of indolin-2-ones and their derivatives through cross-dehydrogenative coupling, amidation, and organocatalytic reactions, demonstrating the versatility of indolin-7-amine dihydrochloride in synthesizing a wide range of compounds with potential applications in pharmaceuticals and material science (Tang et al., 2021); (Shin & Chang, 2014).

Future Directions

Indole derivatives, including indolines, have been found to possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used in the development of various drugs, including anti-tumor, anti-bacterial, and anti-inflammatory drugs . As research continues, indoline derivatives are expected to play a greater role in the medical field .

Mechanism of Action

Target of Action

Indolin-7-amine dihydrochloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors These receptors are often the primary targets of the compoundIndoline derivatives have been shown to have significant neuroprotective effects, suggesting potential targets within the nervous system .

Mode of Action

Indoline derivatives have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indoline derivatives have been shown to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indoline derivatives have been shown to have significant protective effects against H2O2-induced death of RAW 264.7 cells , suggesting that they may affect pathways related to oxidative stress.

Pharmacokinetics

The indoline moiety is widely used in drug design due to its special structure and properties, which can improve the physicochemical properties of the compounds, increasing their water solubility and decreasing their lipid solubility . These properties could potentially impact the bioavailability of this compound.

Result of Action

Indoline derivatives have been shown to have a variety of biological effects, such as neuroprotective effects in the treatment of ischemic stroke . These effects suggest that this compound could potentially have similar results of action.

properties

IUPAC Name

2,3-dihydro-1H-indol-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-7-3-1-2-6-4-5-10-8(6)7;;/h1-3,10H,4-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBFQFSIHMJRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701389
Record name 2,3-Dihydro-1H-indol-7-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2759-13-9
Record name 2,3-Dihydro-1H-indol-7-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolin-7-amine dihydrochloride
Reactant of Route 2
Indolin-7-amine dihydrochloride
Reactant of Route 3
Indolin-7-amine dihydrochloride
Reactant of Route 4
Indolin-7-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Indolin-7-amine dihydrochloride
Reactant of Route 6
Indolin-7-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.